1-((3R,5S)-3,5-dimethylmorpholino)ethanone
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Overview
Description
1-((3R,5S)-3,5-dimethylmorpholino)ethanone is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DME or DMME and is classified as a ketone. This compound has a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol. DME is known for its unique chemical properties, which make it an ideal candidate for various applications in scientific research.
Mechanism Of Action
The mechanism of action of DME is not fully understood, but it is believed to involve the modulation of several molecular targets in the body. DME has been shown to interact with various ion channels, receptors, and enzymes, which may contribute to its diverse pharmacological effects.
Biochemical And Physiological Effects
DME has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis, as well as to reduce seizures in animal models of epilepsy. Additionally, DME has been shown to induce cell death in cancer cells, suggesting that it may have potential as an anticancer agent.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DME in laboratory experiments is its high solubility in water and organic solvents. This makes it easy to use in a variety of experimental settings. However, one limitation of using DME is that it is relatively unstable and can degrade over time, which may affect the accuracy and reproducibility of experimental results.
Future Directions
There are several potential future directions for research on DME. One area of interest is in the development of new drugs based on its chemical structure. Another area of research is in the investigation of its potential as an anticancer agent. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 1-((3R,5S)-3,5-dimethylmorpholino)ethanone involves the reaction of 3,5-dimethylmorpholine with ethyl chloroacetate, followed by hydrolysis and decarboxylation. This method has been optimized to produce high yields of DME in a relatively short time.
Scientific Research Applications
DME has been extensively studied for its potential applications in various scientific fields. One of the most promising areas of research is in the development of new drugs. DME has been shown to exhibit a broad range of pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. It has also been studied for its potential as an anticancer agent.
properties
CAS RN |
120226-28-0 |
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Product Name |
1-((3R,5S)-3,5-dimethylmorpholino)ethanone |
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
1-[(3S,5R)-3,5-dimethylmorpholin-4-yl]ethanone |
InChI |
InChI=1S/C8H15NO2/c1-6-4-11-5-7(2)9(6)8(3)10/h6-7H,4-5H2,1-3H3/t6-,7+ |
InChI Key |
MVVAELFNRUZXTC-KNVOCYPGSA-N |
Isomeric SMILES |
C[C@@H]1COC[C@@H](N1C(=O)C)C |
SMILES |
CC1COCC(N1C(=O)C)C |
Canonical SMILES |
CC1COCC(N1C(=O)C)C |
synonyms |
Morpholine, 4-acetyl-3,5-dimethyl-, cis- (9CI) |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.